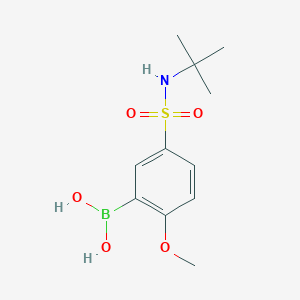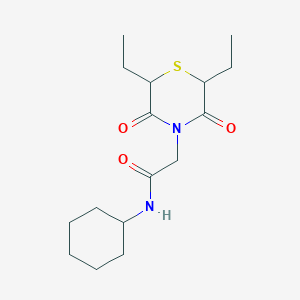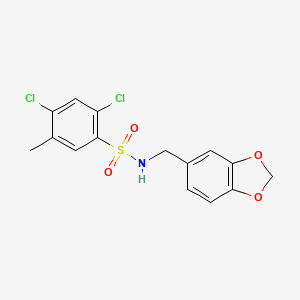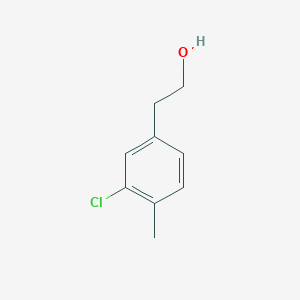![molecular formula C22H15Br B2699578 2-[4-(4-Bromophenyl)phenyl]naphthalene CAS No. 861212-66-0](/img/structure/B2699578.png)
2-[4-(4-Bromophenyl)phenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid compound with a molecular weight of 283.17 . It is used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .
Synthesis Analysis
The synthesis of 2-[4-(4-Bromophenyl)phenyl]naphthalene involves the reaction of 1-Bromo-4-iodobenzene and 2-Naphthaleneboronic acid .Molecular Structure Analysis
The molecular formula of 2-[4-(4-Bromophenyl)phenyl]naphthalene is C16H11Br . Unfortunately, the specific 3D structure is not available in the search results.Chemical Reactions Analysis
2-[4-(4-Bromophenyl)phenyl]naphthalene is used in the preparation of α-Phosphonosulfonate compounds . These compounds inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis .Physical And Chemical Properties Analysis
2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid at room temperature . It has a molecular weight of 283.17 . The compound has a melting point range of 131-135°C . The boiling point is approximately 394.3±11.0°C .Aplicaciones Científicas De Investigación
Thermotropic Dendrimers Synthesis
"2-[4-(4-Bromophenyl)phenyl]naphthalene" derivatives have been synthesized and characterized for their application in creating thermotropic dendrimers. These hyperbranched polymers exhibit potential for advanced materials with specific thermal properties. The phase-transfer-catalyzed polyetherification followed by in situ alkylation demonstrates the compound's versatility in polymer chemistry (Percec et al., 1994).
Pyrolysis Study for Environmental Science
Research on the pyrolysis of brominated hydrocarbons, including derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene," has contributed to understanding the formation of hazardous combustion byproducts. This study is critical for assessing environmental impacts related to the disposal and accidental burning of materials containing brominated flame retardants (Evans & Dellinger, 2003).
Atmospheric Chemistry of PAHs
The atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and biphenyl, have been investigated. Such studies shed light on the environmental behavior of "2-[4-(4-Bromophenyl)phenyl]naphthalene" related compounds and their potential atmospheric reactions (Atkinson et al., 1987).
Organic Synthesis and Catalysis
The compound has been utilized in organic synthesis, demonstrating its role in CuCN-mediated cascade cyclization processes. This application highlights its utility in constructing complex organic molecules, including substituted naphthalene amino esters, showcasing the compound's significance in synthetic chemistry (Reddy et al., 2013).
Advanced Materials and Luminescence
Derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene" have been explored for their potential in creating advanced luminescent materials. The study on tetraphenylethene derivatives replaced with naphthalene rings offers insights into the design of new materials with aggregation-induced emission characteristics, paving the way for novel optoelectronic applications (Zhou et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCQSYNZPAMUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromophenyl)phenyl]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)

![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)
![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)



